molecular formula C12H15NO3 B1618148 (S)-4-Benzylmorpholine-2-carboxylic acid CAS No. 1030837-49-0

(S)-4-Benzylmorpholine-2-carboxylic acid

Cat. No.: B1618148
CAS No.: 1030837-49-0
M. Wt: 221.25 g/mol
InChI Key: UJDWIUOGWSDEFP-NSHDSACASA-N
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Description

Significance of Chiral Morpholine (B109124) Derivatives in Synthetic Methodologies and Chemical Biology

Chiral morpholine derivatives are considered "privileged scaffolds" in medicinal chemistry. This designation stems from their frequent appearance in a wide array of biologically active compounds and approved drugs. The morpholine ring's advantageous physicochemical, metabolic, and biological properties, coupled with its conformational flexibility, make it a desirable component in drug design. It can enhance the pharmacokinetic profile of a molecule and is often integral to the pharmacophore, the part of a molecule responsible for its biological activity.

The incorporation of a chiral center, as seen in (S)-4-Benzylmorpholine-2-carboxylic acid, provides a strategic advantage in the development of new therapeutic agents. The specific stereoisomer can dictate the binding affinity and selectivity for biological targets such as enzymes and receptors. This enantiomeric specificity is fundamental in the design of potent and selective drugs for a range of diseases, including cancer and neurological disorders.

Historical Context of Morpholine-2-carboxylic Acid Research

The parent compound, morpholine, has been commercially available since 1935 and has a long history of use in various industrial applications. Research into substituted morpholines has evolved significantly, driven by the discovery of their biological activities. Early research into morpholine-2-carboxylic acid derivatives includes a patent describing the synthesis of 5-oxo-3-aryl-N-substituted morpholine-2-carboxylic acids through the reaction of diglycolic anhydride (B1165640) with imines. guidechem.com This early work also hinted at the potential therapeutic applications of these compounds, claiming analgesic, anti-inflammatory, and antihistaminic activities. guidechem.com

A significant advancement in the synthesis of chiral morpholine-2-carboxylic acids was the development of an operationally simple, chromatography-free synthesis of (S)-N-BOC-morpholine-2-carboxylic acid from epichlorohydrin. nih.gov This method provided a more efficient and scalable route to this important chiral building block, further fueling research into its applications. The synthesis of morpholine-2,5-diones from natural amino acids represents another avenue of historical and ongoing research, highlighting the versatility of the morpholine scaffold. nih.gov

Scope and Objectives of Academic Research on this compound

Academic research focused on this compound is primarily centered on its application as a chiral building block for the synthesis of complex, biologically relevant molecules. The principal objectives of this research can be summarized as follows:

Development of Novel Synthetic Methodologies: A key area of investigation is the use of this compound to develop new and efficient synthetic routes to a variety of heterocyclic compounds. The inherent chirality of the molecule is exploited to control the stereochemistry of the final products.

Exploration of New Therapeutic Agents: Researchers utilize this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications. For instance, it serves as an intermediate in the development of anti-angiogenesis agents for cancer therapy.

Investigation of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and incorporating it into larger molecules, researchers aim to understand how specific structural features influence biological activity. This is crucial for the rational design of more potent and selective drugs.

Probing Biological Systems: In the field of chemical biology, derivatives of this compound can be used as molecular probes to study enzyme-substrate interactions and other biological processes. academie-sciences.fr The defined stereochemistry of the compound is essential for dissecting the specific interactions within a biological system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1030837-49-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2S)-4-benzylmorpholine-2-carboxylic acid

InChI

InChI=1S/C12H15NO3/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1

InChI Key

UJDWIUOGWSDEFP-NSHDSACASA-N

SMILES

C1COC(CN1CC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for S 4 Benzylmorpholine 2 Carboxylic Acid and Its Precursors

Asymmetric Synthesis Strategies

The creation of the chiral center at the C-2 position of the morpholine (B109124) ring is the most critical challenge in the synthesis of (S)-4-Benzylmorpholine-2-carboxylic acid. Various asymmetric synthesis strategies have been developed to achieve high enantioselectivity.

Enantioselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are powerful tools for stereoselective transformations, temporarily inducing chirality in an achiral substrate, guiding a diastereoselective reaction, and then being cleaved to yield the enantiomerically enriched product. In the context of morpholine synthesis, auxiliaries such as pseudoephedrine and Evans-type oxazolidinones have been employed.

One notable strategy involves the use of pseudoephedrine as a chiral auxiliary to synthesize chiral 1,2-amino alcohols, which are key precursors to morpholinones. nih.gov This method is catalyzed by a Brønsted acid and results in morpholinone products with high yields and diastereoselectivities. The morpholine ring can then be converted to the desired 1,2-amino alcohol in a subsequent two-step process. nih.gov

Another widely recognized approach is the use of Evans' oxazolidinone auxiliaries. nih.gov These auxiliaries can be acylated and then subjected to diastereoselective alkylation or aldol (B89426) reactions to introduce the desired substituents with high stereocontrol. For instance, an N-acylated Evans auxiliary can be enolized and reacted with an electrophile. The steric hindrance of the auxiliary directs the incoming group to a specific face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral carboxylic acid or a derivative thereof, which can then be taken forward to construct the morpholine ring. While not explicitly detailed for the direct synthesis of this compound in the reviewed literature, this methodology is a foundational strategy in asymmetric synthesis and is applicable to the formation of the chiral acid fragment.

A study on the diastereoselective synthesis of isoindolinones highlights the power of using a chiral benzylic primary amine as an auxiliary to control the stereochemical outcome of cyclization reactions. beilstein-journals.org This principle of using a chiral amine to direct the formation of a heterocyclic system is analogous to how a chiral auxiliary could be employed in the construction of the morpholine ring of the target compound.

Enzyme-Catalyzed Kinetic Resolution Techniques for Enantiopure Intermediates

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic mixture. This technique leverages the stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. For the synthesis of this compound, a key development has been the use of lipase-catalyzed kinetic resolution.

A highly selective enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate serves as a pivotal step in an enantioselective synthesis. organic-chemistry.org In this process, a lipase, such as one from Candida rugosa, selectively hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid, while the (R)-ester remains largely unreacted. organic-chemistry.org This allows for the separation of the desired (S)-acid from the unreacted (R)-ester. This method has been shown to produce both the (S)-acid and the recovered (R)-ester with high enantiomeric excess (>99% ee) and in high yields. organic-chemistry.org

Substrate Enzyme Product Yield (%) Enantiomeric Excess (%)
Racemic n-butyl 4-benzylmorpholine-2-carboxylateCandida rugosa lipaseThis compound97>99
Racemic n-butyl 4-benzylmorpholine-2-carboxylateCandida rugosa lipase(R)-n-butyl 4-benzylmorpholine-2-carboxylate94>99

This enzymatic approach is advantageous due to its high selectivity, mild reaction conditions, and environmental friendliness.

Chiral Ligand-Mediated Asymmetric Transformations

The use of transition metal catalysts complexed with chiral ligands is a cornerstone of modern asymmetric synthesis. Asymmetric hydrogenation is a particularly powerful application of this strategy for the synthesis of chiral morpholines.

The asymmetric hydrogenation of 2-substituted dehydromorpholines has been successfully achieved using a rhodium catalyst bearing a chiral bisphosphine ligand with a large bite angle, such as (R,R,R)-SKP. banglajol.infonih.gov This method allows for the direct creation of the C-2 stereocenter with high enantioselectivity. banglajol.info The reaction typically proceeds in quantitative yields and can achieve up to 99% enantiomeric excess for a variety of 2-substituted chiral morpholines. banglajol.infonih.gov The N-substituent on the dehydromorpholine plays a crucial role, with carbamate (B1207046) protecting groups like Cbz often providing superior enantioselectivity compared to other groups. banglajol.info

The general scheme for this transformation involves the hydrogenation of a C=C double bond within a dehydromorpholine precursor. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess. researchgate.net This method has been demonstrated to be scalable, making it attractive for the production of chiral morpholine intermediates for drug discovery. banglajol.info

Catalyst System Substrate Type Product Enantiomeric Excess (up to)
[Rh((R,R,R)-SKP)(cod)2]SbF6N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine(S)-N-Cbz-2-phenylmorpholine99%
[Rh(chiral diphosphine)]+2-Substituted Dehydromorpholines2-Substituted Chiral Morpholines>99%

Stereoselective Cyclization Reactions to Construct the Morpholine Core

Stereoselective cyclization reactions are crucial for establishing the relative and absolute stereochemistry of the morpholine ring. These reactions can be substrate-controlled, where existing stereocenters direct the formation of new ones, or reagent-controlled, where a chiral catalyst or reagent dictates the stereochemical outcome.

One approach is the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info For example, treatment of these amino alcohols with bromine can induce a diastereoselective cyclization to yield highly substituted chiral morpholines. banglajol.info The stereochemistry of the starting amino alcohol dictates the stereochemical outcome of the cyclization.

Palladium-catalyzed carboamination is another powerful method for the stereocontrolled synthesis of substituted morpholines. nih.gov This strategy can be used to construct cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohol precursors. The key step is the Pd-catalyzed coupling of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl halide, which proceeds as a single stereoisomer. nih.gov

Furthermore, diastereoselective protocols for the synthesis of substituted morpholine-2-carboxylic acid derivatives can be achieved through the cyclization of intermediates where a stereocenter is already present. For instance, a divergent reactivity from a common halonium intermediate, formed from the halo-etherification of alkenes, can lead to the formation of morpholine derivatives with exceptional regioselectivity. acs.org

Convergent and Divergent Synthetic Routes

Convergent and divergent synthetic strategies offer efficient pathways to complex molecules like this compound by minimizing the number of linear steps and allowing for the synthesis of analogues from a common intermediate.

Multi-Step Reaction Sequences from Chiral Pool Starting Materials (e.g., L-Serine, D-Serine, Amino Alcohols)

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for asymmetric synthesis. Amino acids and amino alcohols are prominent members of this pool and are excellent starting points for the synthesis of chiral morpholines.

L-Serine and D-Serine are particularly attractive starting materials due to the presence of a pre-existing stereocenter and functional groups that can be readily manipulated. A stereospecific synthesis of stereoisomeric 3-hydroxymethyl-5-methylmorpholines has been reported starting from (S)- and (R)-serine derivatives. unimi.it This strategy demonstrates the utility of serine in establishing the stereochemistry of the morpholine ring. Although a direct synthesis of this compound from serine was not explicitly found in the reviewed literature, the principles are directly applicable. A typical sequence would involve protection of the amino and carboxylic acid groups of serine, followed by modification of the side chain and subsequent cyclization to form the morpholine ring.

Enantiomerically pure amino alcohols are also valuable starting materials. A four-step synthesis of cis-3,5-disubstituted morpholines begins with enantiomerically pure N-Boc amino alcohols. nih.gov These are converted to O-allyl ethanolamines, which then undergo Pd-catalyzed carboamination to form the morpholine ring with high stereocontrol. nih.gov The synthesis of chiral 1,2-amino alcohols from arylglyoxals using a pseudoephedrine auxiliary also provides a route to morpholinone precursors. nih.gov The benzyl (B1604629) group can be introduced via N-alkylation with benzyl bromide or a related electrophile at an appropriate stage in the synthesis. researchgate.net

A divergent approach to synthesizing morpholine derivatives has also been described. rsc.org For example, the PhI(OAc)2-mediated difunctionalization of alkenes with N-tosyl amino alcohols can lead to either oxazolidine (B1195125) or morpholine derivatives under mild conditions, showcasing a divergent pathway from a common set of starting materials. rsc.org Similarly, a synthetic route starting from 2-tosyl-1,2-oxazetidine and α-formyl carboxylates allows for further divergent synthetic elaborations to access various substituted morpholines. acs.org

Solid-Phase Organic Synthesis Approaches for Derivative Libraries

The generation of chemical libraries containing derivatives of a core scaffold is a cornerstone of modern drug discovery. nih.gov Solid-phase organic synthesis (SPOS) offers a powerful platform for the high-throughput synthesis of such libraries. For this compound, a solid-phase approach would enable the rapid creation of a diverse set of analogues for structure-activity relationship (SAR) studies. nih.gov

A potential SPOS strategy would begin with the immobilization of a suitable morpholine precursor onto a solid support, such as a resin bead. The core (S)-morpholine-2-carboxylic acid scaffold could be anchored via its carboxylic acid group to a resin functionalized with a linker. The synthesis would then proceed using the "divide, couple, recombine" method. stanford.edu In this process, the resin is divided into several portions, and each portion is reacted with a different chemical building block. For instance, various substituents could be introduced at the N-4 position, replacing the benzyl group with a wide array of alkyl or aryl moieties. Subsequently, the resin portions are recombined, mixed, and then divided again for the next diversification step, which could involve modifications to other parts of the molecule. stanford.edu

The key steps in such a synthetic sequence would be:

Immobilization: Attaching a protected (S)-morpholine-2-carboxylic acid precursor to a solid support resin.

Diversification: Performing parallel reactions on aliquots of the resin to introduce diverse chemical functionalities. This could involve, for example, reductive amination or Suzuki coupling reactions to modify the scaffold. researchgate.net

Cleavage: Releasing the final derivative compounds from the resin support using a specific chemical agent, such as trifluoroacetic acid (TFA), to yield the library of individual molecules. researchgate.net

This methodology facilitates the creation of large, diverse libraries of compounds from a common intermediate, streamlining the discovery of molecules with desired properties. nih.govstanford.edu

Optimization of Reaction Conditions and Scalability

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction conditions. Key synthetic steps, such as the formation of the morpholine ring or the introduction of the N-benzyl group, require systematic optimization of catalysts, solvents, temperature, and heating methods. researchgate.netscielo.br

For instance, the reductive amination step often employs a palladium-on-carbon (Pd/C) catalyst. mdpi.com The optimization of this step would involve screening different catalyst loadings and hydrogen pressures to maximize yield and minimize reaction time. Similarly, the choice of solvent is critical. While traditional organic solvents like dichloromethane (B109758) or benzene (B151609) have been used, greener alternatives such as acetonitrile (B52724) or water are increasingly preferred. scielo.brnih.gov

Microwave irradiation is another tool for controlling the reaction environment, often leading to dramatically reduced reaction times and increased yields compared to conventional heating. researchgate.netnih.gov The optimization process can be systematically tabulated to identify the ideal conditions.

Table 1: Illustrative Optimization of a Synthetic Step This table is a hypothetical example based on optimization principles found in cited literature.

EntrySolventHeating MethodTemperature (°C)Time (h)Yield (%)
1DichloromethaneReflux402445
2AcetonitrileReflux821268
3WaterReflux1001255
4AcetonitrileMicrowave1200.585
5WaterMicrowave1500.576

Data inspired by optimization studies like those in reference researchgate.net.

This systematic approach allows for the identification of reaction conditions that are not only high-yielding but also scalable for larger production.

Modern pharmaceutical synthesis places a strong emphasis on process efficiency and adherence to the principles of green chemistry to minimize environmental impact. researchgate.netmdpi.com For the synthesis of this compound, several green strategies can be implemented.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. researchgate.net

Use of Safer Solvents: Replacing hazardous solvents like benzene and dichloromethane with greener alternatives such as water, ethanol (B145695), or acetonitrile is a key consideration. scielo.brnih.gov Acetonitrile, for example, can offer a good balance between reaction efficiency and reduced environmental harm compared to chlorinated solvents. scielo.br

Biocatalysis: Employing enzymes, such as ketoreductases (KREDs), can be a highly effective strategy for achieving the desired stereoselectivity. mdpi.com A biocatalytic reduction could be used to produce a chiral precursor with very high enantiomeric excess, eliminating the need for chiral separation later in the synthesis. mdpi.com

Process Intensification: Techniques like microwave-assisted synthesis or continuous flow chemistry can significantly improve efficiency. researchgate.net Microwave heating often reduces reaction times from hours to minutes, while flow chemistry allows for better control over reaction parameters, improved safety, and easier scalability. nih.govresearchgate.net

Implementing these green chemistry principles can lead to a more sustainable, cost-effective, and efficient manufacturing process for this compound.

Enantiomeric Purity Assessment in Synthetic Processes

Ensuring the enantiomeric purity of this compound is critical, as different enantiomers can have vastly different biological activities. Several analytical techniques are employed to determine the enantiomeric excess (e.e.) of the synthesized compound.

The most common and powerful method is chiral High-Performance Liquid Chromatography (HPLC) . nih.govnih.gov This technique involves using a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, causing them to separate and elute at different times. sigmaaldrich.com A variety of CSPs are available, including those based on polysaccharides, cyclodextrins, and macrocyclic glycopeptides like teicoplanin. nih.govsigmaaldrich.com Method development involves screening different columns and mobile phases to achieve baseline separation of the two enantiomers. nih.gov

Another technique is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent. koreascience.kr The chiral compound is reacted with a chiral agent to form diastereomers. These diastereomers have distinct NMR spectra, and the relative integration of their characteristic signals can be used to quantify the enantiomeric purity. koreascience.kr

For unambiguous determination of the absolute stereochemistry, X-ray crystallography can be performed on a suitable crystalline derivative of the compound. nih.gov

Table 2: Comparison of Methods for Enantiomeric Purity Assessment

MethodPrincipleAdvantagesLimitations
Chiral HPLC Differential interaction with a chiral stationary phase. sigmaaldrich.comHigh accuracy, widely applicable, can be used for preparative separation. nih.govRequires method development; a suitable chiral column must be found.
NMR with Chiral Agent Formation of diastereomers with distinct NMR signals. koreascience.krRapid analysis, does not require a specialized chromatograph.Requires a suitable derivatizing agent; potential for kinetic resolution.
X-ray Crystallography Diffraction of X-rays by a single crystal. nih.govProvides absolute stereochemistry.Requires a single, high-quality crystal; not a quantitative method for e.e.

These methods, often used in combination, provide a comprehensive assessment of the stereochemical outcome of the synthetic process.

Chemical Reactivity and Derivatization Strategies of S 4 Benzylmorpholine 2 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and the reduction to the corresponding primary alcohol.

Esterification Reactions and Ester Hydrolysis

The conversion of the carboxylic acid to an ester is a common strategy to modify the compound's polarity, solubility, and reactivity. Esters of (S)-4-benzylmorpholine-2-carboxylic acid can be synthesized through various methods, with the Steglich esterification being a particularly mild and effective approach, especially for sterically hindered alcohols or acid-sensitive substrates. organic-chemistry.orgnih.gov This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction between the carboxylic acid and an alcohol at room temperature. organic-chemistry.orgorgsyn.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org

Alternatively, the classical Fischer esterification can be employed, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com This is an equilibrium-driven reaction, and the use of excess alcohol or removal of water helps to drive the reaction towards the ester product. masterorganicchemistry.com

Ester hydrolysis, the reverse of esterification, can be achieved under either acidic or basic conditions to regenerate the carboxylic acid. masterorganicchemistry.com

Table 1: Representative Esterification Reactions of this compound

Reaction Reagents and Conditions Product Key Features
Steglich Esterification Alcohol (R-OH), DCC, DMAP, CH₂Cl₂This compound esterMild conditions, suitable for sensitive substrates. organic-chemistry.orgresearchgate.net
Fischer Esterification Alcohol (R-OH), H₂SO₄ (cat.), heatThis compound esterUses excess alcohol, equilibrium reaction. masterorganicchemistry.com

Amidation Reactions and Peptide Coupling Applications

The formation of an amide bond from the carboxylic acid moiety is a crucial transformation, particularly in the synthesis of peptides and other biologically active molecules. Direct amidation can be achieved by reacting this compound with an amine using various peptide coupling reagents. researchgate.net These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like DCC, and phosphonium or aminium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net The choice of coupling reagent and additives can be critical to suppress side reactions and prevent racemization at the chiral center. researchgate.net

This reactivity is highly relevant in the synthesis of complex molecules. For instance, in the synthesis of the HIV entry inhibitor Maraviroc, a key step involves the coupling of a β-amino acid derivative with other fragments. nih.govchemicalbook.comresearchgate.net Although not directly involving this compound, the strategies employed in Maraviroc synthesis for forming amide bonds are applicable to this scaffold.

Table 2: Common Peptide Coupling Reagents for Amidation

Coupling Reagent Abbreviation Typical Conditions
DicyclohexylcarbodiimideDCCAmine, CH₂Cl₂
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPAmine, Base (e.g., DIPEA), DMF
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUAmine, Base (e.g., DIPEA), DMF

Reduction to Morpholine-2-methanol Derivatives

The carboxylic acid group can be reduced to a primary alcohol, yielding ((S)-4-benzylmorpholin-2-yl)methanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. libretexts.orglibretexts.org

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. masterorganicchemistry.combyjus.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The mechanism involves an initial acid-base reaction between the acidic carboxylic proton and the hydride, followed by coordination of the aluminum to the carboxylate and subsequent reduction to the alcohol. masterorganicchemistry.com

Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for this reduction. nih.govcommonorganicchemistry.com Borane reagents can offer chemoselectivity, sometimes allowing for the reduction of a carboxylic acid in the presence of other reducible functional groups like esters. commonorganicchemistry.comresearchgate.net The reaction with borane proceeds through the formation of an acyloxyborane intermediate which is then reduced. rzepa.net

Table 3: Reduction of this compound

Reducing Agent Typical Conditions Product
Lithium Aluminum Hydride (LiAlH₄)1) LiAlH₄, THF; 2) H₂O workup((S)-4-benzylmorpholin-2-yl)methanol
Borane (BH₃·THF or BH₃·SMe₂)1) BH₃, THF; 2) H₂O workup((S)-4-benzylmorpholin-2-yl)methanol

Modifications at the Morpholine (B109124) Nitrogen (N-4) Position

The nitrogen atom at the N-4 position of the morpholine ring is a secondary amine, which allows for a variety of modifications, including the introduction and removal of protecting groups, as well as N-alkylation and N-acylation reactions.

Introduction and Removal of Protecting Groups (e.g., Boc, Benzyl)

In multi-step syntheses, it is often necessary to protect the morpholine nitrogen to prevent its interference with reactions at other parts of the molecule. The benzyl (B1604629) group already present on the N-4 position can itself be considered a protecting group.

Benzyl Group Removal: The N-benzyl group can be removed via hydrogenolysis. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). wikipedia.org This debenzylation yields the secondary amine, (S)-morpholine-2-carboxylic acid, which can then be used in further reactions. Another method for N-debenzylation involves the use of α-chloroethyl chloroformate. google.com

Boc Protection and Deprotection: A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. gentaur.comsigmaaldrich.comscbt.com The Boc group can be introduced onto the nitrogen of (S)-morpholine-2-carboxylic acid (after debenzylation) by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The resulting N-Boc protected compound is stable under a variety of reaction conditions. nih.govresearchgate.net

The Boc group is readily removed under acidic conditions. wikipedia.orgfishersci.co.uk Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent efficiently cleaves the Boc group to regenerate the secondary amine. mdpi.comreddit.comresearchgate.net

Table 4: Protecting Group Manipulations at the N-4 Position

Transformation Reagents and Conditions Result
N-Debenzylation H₂, Pd/C, Methanol (B129727)Removal of the benzyl group to give the secondary amine.
N-Boc Protection Boc₂O, Base (e.g., NEt₃), CH₂Cl₂Introduction of the Boc protecting group.
N-Boc Deprotection TFA, CH₂Cl₂ or HCl in DioxaneRemoval of the Boc group to regenerate the secondary amine.

N-Alkylation and N-Acylation Reactions

Once the N-4 position is deprotected to yield the free secondary amine, it can undergo N-alkylation and N-acylation reactions to introduce a wide variety of substituents.

N-Alkylation: The secondary amine can be alkylated using alkyl halides (R-X) in the presence of a base to neutralize the hydrogen halide byproduct. This reaction introduces a new alkyl group onto the nitrogen atom.

N-Acylation: N-acylation can be achieved by reacting the secondary amine with acylating agents such as acyl chlorides (R-COCl) or acid anhydrides ((RCO)₂O) in the presence of a base. This reaction forms an amide bond and introduces an acyl group at the N-4 position. These reactions are fundamental in diversifying the structure and properties of the morpholine scaffold.

Table 5: Derivatization of the Deprotected N-4 Position

Reaction Reagents Product Class
N-Alkylation Alkyl halide (R-X), BaseN-Alkyl morpholine derivative
N-Acylation Acyl chloride (R-COCl) or Acid Anhydride (B1165640) ((RCO)₂O), BaseN-Acyl morpholine derivative

Ring Functionalization and Substitution Chemistry

Electrophilic and Nucleophilic Substitution Pathways on the Morpholine Ring

There is no available research that specifically investigates the electrophilic or nucleophilic substitution reactions on the carbon atoms of the morpholine ring in this compound. General principles of alkane C-H bond functionalization suggest that such reactions would be challenging and likely require harsh conditions or specific catalytic systems, none of which have been documented for this compound.

Regioselective Derivatization Strategies

In the absence of studies on the fundamental reactivity of the morpholine ring in this molecule, no regioselective derivatization strategies have been developed or reported. The selective functionalization of a specific carbon atom on the morpholine ring would necessitate a detailed understanding of its electronic and steric properties, which is currently not present in the scientific literature.

S 4 Benzylmorpholine 2 Carboxylic Acid As a Chiral Building Block in Asymmetric Synthesis

Role in the Construction of Complex Heterocyclic Scaffolds

The intrinsic structure of (S)-4-benzylmorpholine-2-carboxylic acid, with its stereocenter and morpholine (B109124) ring, makes it a valuable precursor for synthesizing more complex heterocyclic systems. The morpholine unit is a common motif in bioactive molecules, and the ability to introduce it with a specific chirality is a significant advantage in medicinal chemistry. The benzyl (B1604629) group enhances lipophilicity, which can be crucial for molecular interactions, while the carboxylic acid provides a reactive handle for a wide array of chemical transformations.

Researchers utilize this compound as a foundational element, building upon its framework to access novel and intricate molecular architectures. Its structural properties are instrumental in producing specialty chemicals, where it serves as a starting point for more elaborate chemical structures. For instance, the synthesis of dispiro 1,2,4,5-tetraoxane analogues with antimalarial properties has involved benzylmorpholine-containing scaffolds, highlighting the utility of this core in creating complex heterocyclic drugs. nih.gov

Applications in Multi-Component Reactions (e.g., Ugi Reactions)

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving the combination of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org This reaction is celebrated for its ability to rapidly generate diverse molecular libraries for drug discovery. organic-chemistry.orgnih.gov

This compound is an ideal candidate for the carboxylic acid component in the Ugi reaction. wikipedia.org Its participation introduces the chiral morpholine scaffold directly into the final product. The reaction mechanism involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. organic-chemistry.orgthieme-connect.de This activated iminium ion is attacked by the isocyanide, followed by the carboxylate anion, culminating in a rearrangement to yield a stable bis-amide product. wikipedia.org

By employing this compound in a Ugi-4CR, chemists can create a diverse array of peptidomimetics and complex heterocyclic structures incorporating its specific stereochemistry. organic-chemistry.orgthieme-connect.de This approach is a powerful tool for generating novel compounds for biological screening.

Table 1: Role of Components in the Ugi Four-Component Reaction

ComponentRoleExample Reactant
Aldehyde/KetoneForms an imine with the amine component.Benzaldehyde
AmineForms an imine with the carbonyl component.Aniline
Carboxylic Acid Activates the imine and incorporates an acyl group.This compound
IsocyanideUndergoes nucleophilic addition to the activated imine.tert-Butyl isocyanide
This interactive table outlines the function of each reactant in a typical Ugi reaction. This compound serves as the crucial carboxylic acid component.

Precursor for Advanced Pharmaceutical Intermediates and Analogs

This compound is a significant intermediate in pharmaceutical research and development. Its structure is a component in the synthesis of potential therapeutics for a range of diseases, including cancer and neurological disorders. For example, it has been identified as a building block in the development of anti-angiogenesis agents for cancer treatment. The morpholine ring is frequently used as a conformational modifier in molecules targeting the central nervous system.

The compound serves as a direct precursor to various advanced intermediates and analogs through modification of its carboxylic acid or benzyl groups. These derivatives are synthesized to refine pharmacological properties and study structure-activity relationships.

Table 2: Pharmaceutical Intermediates and Analogs Derived from 4-Benzylmorpholine-2-carboxylic Acid

Compound NameCAS NumberMolecular FormulaKey Application/FeatureCitation
This compound769087-80-1C₁₂H₁₅NO₃Chiral building block for pharmaceutical synthesis. sigmaaldrich.com
4-Benzylmorpholine-2-carboxylic Acid Hydrochloride135072-15-0C₁₂H₁₅NO₃·HClSalt form, used as a building block for complex molecules and pharmaceuticals.
4-Benzylmorpholine-2-carboxylic Acid Methyl Ester135782-29-5C₁₃H₁₇NO₃A more stable ester derivative used in research.
Ethyl 4-Benzylmorpholine-2-carboxylate135072-32-1C₁₄H₁₉NO₃Precursor for hydrolysis to the free acid or for use in ester-based synthetic routes.
(R)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid106973-36-8C₁₂H₁₃NO₄A keto-acid derivative used in specialized syntheses.
This interactive table details various derivatives of the title compound that serve as advanced pharmaceutical intermediates.

Design and Synthesis of Morpholine-Based Ligands and Organocatalysts

The field of asymmetric catalysis relies on chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. rsc.org Chiral carboxylic acids are recognized as privileged structures for creating such catalysts. rsc.org this compound possesses the necessary features to serve as a scaffold for novel ligands and organocatalysts.

Its rigid morpholine framework, combined with the stereocenter at the C-2 position, can provide a well-defined chiral environment around a metal center when used as a ligand. The nitrogen atom of the morpholine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. The benzyl group can also provide beneficial steric bulk or electronic effects that influence catalytic activity and enantioselectivity.

Furthermore, the compound itself or its derivatives can function as organocatalysts. The combination of a basic nitrogen site and an acidic carboxylic acid group within a chiral framework allows it to potentially catalyze reactions through acid-base mechanisms, activating substrates in an enantioselective manner. This dual functionality is a key feature in the design of efficient organocatalysts for synthesizing chiral molecules. mdpi.com

Computational Chemistry and Conformational Analysis of S 4 Benzylmorpholine 2 Carboxylic Acid

Molecular Modeling of Stereochemical Conformations and Energetics

A thorough computational analysis of (S)-4-Benzylmorpholine-2-carboxylic acid would involve identifying its most stable three-dimensional structures. The morpholine (B109124) ring can exist in different conformations, typically a chair-like form being the most stable. The orientation of the benzyl (B1604629) group at the N4 position and the carboxylic acid group at the C2 position (both equatorial and axial) would lead to various stereochemical conformations.

Molecular mechanics or, more accurately, quantum mechanics methods like DFT would be employed to calculate the potential energy of each conformer. The results would typically be presented in a data table, ranking the conformers by their relative energies (in kcal/mol or kJ/mol) to identify the global minimum and other low-energy states that might be populated at room temperature.

Status: No specific studies providing a conformational analysis or a table of conformational energetics for this compound were found.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the electronic properties and inherent reactivity of a molecule. For this compound, these calculations would reveal key electronic descriptors.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites, such as the oxygen atoms of the carboxylic acid) and electron-poor regions (electrophilic sites).

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis would assign partial charges to each atom, quantifying the electronic distribution and identifying reactive centers.

A representative data table would list these calculated values.

Computational ParameterPredicted Value
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Dipole Moment (Debye)Data not available

Status: No literature containing quantum chemical calculations or a data table of electronic properties for this compound could be located.

Prediction of Reaction Pathways and Transition States in Derivatization

Computational chemistry can model chemical reactions to predict their feasibility and mechanisms. For this compound, a common reaction is derivatization, such as esterification of the carboxylic acid or acylation.

Modeling these reaction pathways involves:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

These studies provide a deeper understanding of the reaction mechanism at a molecular level.

Status: While general reaction conditions for the derivatization of similar compounds are known, no computational studies predicting the specific reaction pathways or transition state energies for the derivatization of this compound were found.

Ligand-Target Interaction Modeling

Given that morpholine derivatives are common scaffolds in medicinal chemistry, understanding how this compound might interact with biological targets like enzymes or receptors is of high interest.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This modeling would identify:

Binding Affinity: A score predicting the strength of the interaction (e.g., in kcal/mol).

Key Interactions: Specific hydrogen bonds, hydrophobic interactions, or ionic bonds formed between the ligand and amino acid residues in the target's active site. The benzyl group could engage in hydrophobic interactions, while the morpholine and carboxylic acid groups could act as hydrogen bond donors or acceptors.

A data table summarizing docking results would typically include the target protein, the binding affinity score, and the key interacting residues.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Data not availableData not availableData not available

Status: No specific ligand-target interaction modeling or docking studies for this compound have been published in the searched scientific literature.

Advanced Spectroscopic Characterization of S 4 Benzylmorpholine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of (S)-4-Benzylmorpholine-2-carboxylic acid. Through one-dimensional (1H, 13C) and two-dimensional (2D) experiments, the precise connectivity and spatial relationships of atoms within the molecule can be established.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum reveals distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons on the morpholine (B109124) ring. The protons on the morpholine ring often exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. Key signals include the deshielded carbonyl carbon of the carboxylic acid group, carbons of the aromatic ring, the benzylic methylene carbon, and the carbons of the morpholine ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Specific chemical shift data reported for 4-Benzylmorpholine-2-carboxylic acid in a DMSO-d₆ solvent are presented below. The (S)-enantiomer will exhibit an identical NMR spectrum in an achiral solvent.

Reported NMR Data for 4-Benzylmorpholine-2-carboxylic acid

Nucleus Chemical Shift (ppm) Multiplicity / Assignment
¹H 7.35–7.28 (m, 5H, Ar-H)
¹H 4.32 (s, 2H, Benzyl CH₂)
¹H 4.02–3.95 (m, 2H, Morpholine CH₂)
¹H 3.80–3.72 (m, 2H, Morpholine CH₂)
¹³C 174.8 (COOH)
¹³C 138.2 (Cq, Aromatic)
¹³C 128.9–127.1 (Ar-C)
¹³C 66.5 (OCH₂)
¹³C 53.8 (NCH₂)

Note: The specific assignments for the morpholine ring protons and carbons can be complex and are best confirmed with 2D NMR.

2D NMR: While specific 2D NMR data for this compound is not detailed in the searched literature, techniques such as COSY, HSQC, and HMBC are routinely applied to similar N-substituted morpholine derivatives for definitive structural assignment. nih.govresearchgate.net

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the morpholine ring and identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the morpholine and benzyl carbons.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₁₂H₁₅NO₃). nih.gov The calculated exact mass for the neutral molecule is 221.1052 g/mol . In ESI-MS, it would typically be observed as the protonated molecule [M+H]⁺ with an m/z of 222.1125.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is ideal for analyzing the purity of this compound and quantifying it in complex mixtures. Derivatization is sometimes employed for carboxylic acids to improve their retention on reversed-phase columns and enhance ionization efficiency.

Fragmentation Analysis: Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion fragments in a predictable manner, providing structural clues. While a specific spectrum for this compound was not found, the fragmentation pattern can be predicted based on its structural motifs. nih.govmiamioh.edunih.gov

Alpha-Cleavage: A common pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen. miamioh.edu This would lead to the formation of the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 from the benzyl group.

Loss of Carboxyl Group: Carboxylic acids readily lose the -COOH group (45 Da) or CO₂ (44 Da). nih.gov This would result in fragment ions at [M-45]⁺.

Morpholine Ring Cleavage: The morpholine ring can undergo cleavage to produce various smaller fragment ions.

Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge) Identity Fragmentation Pathway
222.1125 [M+H]⁺ Protonated Molecular Ion
176.0868 [M-COOH]⁺ Loss of the carboxylic acid group

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids typically form in the solid state or in high concentrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the aromatic ring breathing modes and C=C stretching vibrations. The polar C=O and O-H groups would generally produce weaker Raman signals compared to their IR absorptions. While specific experimental data is not available, studies on related morpholine derivatives demonstrate the utility of Raman spectroscopy for structural characterization. mdpi.com

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300–2500 O-H Stretch (very broad) Carboxylic Acid
3100–3000 C-H Stretch Aromatic
2980–2850 C-H Stretch Aliphatic (Morpholine, Benzyl CH₂)
1730–1700 C=O Stretch Carboxylic Acid
1600, 1450 C=C Stretch Aromatic Ring
1320–1210 C-O Stretch Carboxylic Acid

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Excess Determination

As a chiral molecule, the enantiomeric purity of this compound is a critical parameter, which is determined using chiroptical techniques.

Optical Rotation: Chiral compounds have the ability to rotate the plane of polarized light. A measurement of the specific rotation, [α]D, provides confirmation of the compound's optical activity. The (S)-enantiomer will have a specific rotation value that is equal in magnitude but opposite in sign to its (R)-enantiomer. A racemic mixture will exhibit no optical rotation. nih.gov While this is a defining characteristic, a specific experimental value for the optical rotation of this compound was not found in the searched literature. The determination of this value is essential for characterizing any newly synthesized batch of the enantiopure compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is a highly sensitive technique for assessing enantiomeric purity and can also be used to probe the absolute configuration of a molecule. nih.gov

Enantiomeric Distinction: The (S) and (R) enantiomers of 4-Benzylmorpholine-2-carboxylic acid will produce mirror-image CD spectra.

Enantiomeric Excess (ee) Determination: The magnitude of the CD signal (the Cotton effect) at a given wavelength is directly proportional to the concentration of the enantiomer and its enantiomeric excess. By preparing a calibration curve with samples of known ee, the enantiomeric purity of an unknown sample can be accurately determined. A racemic sample is CD-silent.

Biochemical and Mechanistic Investigations of S 4 Benzylmorpholine 2 Carboxylic Acid Analogs

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

The ability of morpholine (B109124) derivatives to interact with target proteins, such as kinases, is key to their function. nih.gov The structural features of (S)-4-Benzylmorpholine-2-carboxylic acid analogs, specifically the benzyl (B1604629) and carboxylic acid groups, allow for a range of interactions. The benzyl group can engage with hydrophobic pockets within proteins, while the morpholine ring's oxygen and nitrogen atoms can form crucial hydrogen bonds with amino acid residues. nih.gov

Binding affinity studies have demonstrated that derivatives of 4-benzylmorpholine (B76435) can interact with various receptors, often with high affinity and selectivity. The specific nature of these interactions dictates whether the compound acts as an agonist or antagonist. For instance, screening of N-benzylindole-2-carboxylic acids led to the discovery of potent antagonists for the CCR2b chemokine receptor, demonstrating high-affinity binding. nih.gov

In the context of opioid receptors, the addition of a benzyl group to a morphinan (B1239233) scaffold was shown to significantly improve both binding affinity and selectivity for the mu-opioid receptor (MOR). nih.gov Similarly, research into analogs like 4-benzyl-2-methylmorpholine-2-carboxylic acid suggests potential interactions with NMDA and AMPA receptors, which are implicated in neurological functions. The binding of ligands containing a carboxylic acid moiety often involves the formation of a salt bridge with positively charged residues, such as arginine, and additional hydrogen bonds within the receptor's binding pocket. nih.gov

Compound ClassTarget ReceptorKey FindingsReference
3-Benzylamino-3-desoxymorphinan AnalogsOpioid Receptors (MOR, KOR, DOR)Addition of a benzyl group improved affinity and selectivity for MOR. The p-methoxybenzyl analog (3c) showed a Ki of 0.14 nM for MOR. nih.gov
N-Benzylindole-2-carboxylic AcidsCCR2b Chemokine ReceptorIdentified as potent functional antagonists with high receptor affinity. nih.gov
2-(4-biphenylyl)quinoline-4-carboxylic Acid AnalogsHuman Neurokinin-3 (hNK-3) ReceptorCompound 7b, a bromo-substituted derivative, was the most prominent hNK-3 receptor antagonist in the series. nih.gov
4-Benzyl-2-methylmorpholine-2-carboxylic acidNMDA/AMPA ReceptorsInvestigated for potential antidepressant effects through interaction with these receptors.

Analogs of this compound have been extensively studied as enzyme inhibitors, particularly targeting kinases and other enzymes implicated in disease. nih.gov A notable example is the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cell growth and cancer progression. mdpi.com

Dramatic improvements in selectivity for mTOR over the related enzyme PI3Kα were achieved by modifying the morpholine ring in pyrazolopyrimidine inhibitors. bohrium.com Replacing a standard morpholine with a chiral, bridged morpholine resulted in analogs with subnanomolar mTOR IC₅₀ values and up to 26,000-fold selectivity. bohrium.com Molecular modeling suggests this profound selectivity arises from a single amino acid difference in the enzyme's active site (leucine in mTOR vs. phenylalanine in PI3K), which creates a deeper pocket in mTOR that can accommodate the bulkier bridged morpholines. bohrium.com

Furthermore, quinazoline-based derivatives featuring carboxylic acids have been developed as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumors. researchgate.netnih.gov

Compound ClassTarget EnzymeInhibition DataMechanism/SelectivityReference
Morpholine-substituted TetrahydroquinolinesmTORCompound 10e: IC₅₀ = 0.033 µM (A549 cells)Inhibits a key protein in cancer cell growth and survival. mdpi.com
Pyrazolopyrimidine AnalogsmTOR vs. PI3KαSubnanomolar mTOR IC₅₀ valuesUp to 26,000-fold selectivity for mTOR over PI3Kα achieved with bridged morpholines. bohrium.com
Quinazoline-based BenzenesulfonamidesCarbonic Anhydrase (hCA)Compound 4: KI = 13.0 nM (hCA IX) & 8.0 nM (hCA XII)Showed efficient and selective inhibition of tumor-associated hCA isoforms. researchgate.net
Proline-like Carboxylic AcidsProline Dehydrogenase (PRODH)Competitive inhibitors with Ki values in the millimolar range.Inhibitors bind in the proline substrate site. rsc.org

Modulation of Cellular Pathways

By interacting with key proteins and enzymes, analogs of this compound can significantly modulate critical cellular pathways. The most prominently studied is the PI3K/AKT/mTOR signaling pathway, which is dysregulated in many cancers and plays a central role in cell growth, proliferation, and survival. mdpi.come3s-conferences.org Morpholine-containing compounds have been designed as potent mTOR inhibitors, effectively blocking this pathway and leading to cytotoxic effects in cancer cells. mdpi.combohrium.com

Mechanistic studies have shown that inhibition of this pathway by morpholine derivatives can trigger apoptosis (programmed cell death). nih.gov For example, certain morpholine-substituted quinazoline (B50416) derivatives induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov In addition to apoptosis, some derivatives have been found to cause cell cycle arrest, halting cell proliferation at a specific phase, such as G1. nih.gov Other mechanistic investigations using quinoxaline-2-carboxylic acid derivatives have suggested a mode of action involving DNA damage, highlighting the diverse ways these scaffolds can impact cellular function. mdpi.com

Structure-Activity Relationship (SAR) Studies of Morpholine Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of morpholine-based compounds. nih.gov These studies reveal how specific structural modifications influence biological activity. mdpi.com

For mTOR inhibitors, the morpholine moiety itself is critical for binding. mdpi.com SAR analysis of morpholine-substituted tetrahydroquinoline derivatives revealed that incorporating electron-withdrawing groups, such as two trifluoromethyl groups on the benzamide (B126) portion, significantly enhanced cytotoxicity against cancer cell lines. mdpi.com As previously mentioned, replacing a simple morpholine with a bridged morpholine derivative dramatically enhanced selectivity for mTOR over PI3Kα. bohrium.com

In a series of 3-benzylamino-3-desoxymorphinan analogs targeting opioid receptors, substitutions on the benzyl ring had a significant effect. A p-methoxy group on the benzyl ring retained subnanomolar affinity for the MOR, whereas a p-chloro group resulted in weaker affinity. nih.gov In another study on CSNK2A inhibitors, small electron-donating or withdrawing substituents on the benzylamine (B48309) ring did not cause a dramatic change in activity, suggesting a lack of strong π-stacking interactions in the binding pocket. mdpi.com This highlights that the impact of a given substitution is highly dependent on the specific biological target.

Compound SeriesStructural ModificationEffect on ActivityReference
Morpholine-substituted Tetrahydroquinolines (mTOR inhibitors)Incorporation of trifluoromethyl groupsIncreased cytotoxic activity. mdpi.com
Pyrazolopyrimidine Analogs (mTOR inhibitors)Replacement of morpholine with bridged morpholineDramatically improved selectivity for mTOR over PI3Kα. bohrium.com
3-Benzylamino-3-desoxymorphinans (Opioid ligands)p-methoxy substitution on benzyl ringRetained high MOR affinity (Ki = 0.14 nM). nih.gov
3-Benzylamino-3-desoxymorphinans (Opioid ligands)p-chloro substitution on benzyl ringWeakened MOR affinity. nih.gov
Morpholine substituted Quinazolines (Anticancer)Incorporation of morpholine ringConsidered an important pharmacophore for potent cytotoxic activity. nih.gov

Metabolic Pathway Interrogations Using Derivatized Analogs

The morpholine moiety is often incorporated into drug candidates to improve metabolic properties, such as solubility and bioavailability. nih.govresearchgate.net However, the morpholine ring itself can be metabolically labile. enamine.net Therefore, derivatized analogs are synthesized and studied not only to enhance therapeutic effects but also to investigate and improve metabolic stability. nih.gov

Research into the metabolic pathways of drugs containing a morpholine moiety, such as gefitinib, has been conducted to understand how the ring is processed in biological systems. researchgate.net Studies on modified morpholine analogs aim to create compounds with enhanced metabolic stability. nih.gov The use of derivatized analogs allows researchers to probe how changes in the molecule's structure affect its metabolic fate, which is critical information for drug development. researchgate.net Despite its widespread use, there is a recognized need for more in-depth exploration of morpholine metabolism using modern analytical techniques to fully elucidate the pathways involved. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of morpholine (B109124) derivatives, including (S)-4-Benzylmorpholine-2-carboxylic acid, is continually evolving towards more efficient and environmentally benign processes. Traditional methods for creating the morpholine core often involve multiple steps and the use of hazardous reagents. chemrxiv.org Current research endeavors are focused on overcoming these limitations.

A notable advancement is the development of a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines. chemrxiv.orgorganic-chemistry.org This method utilizes inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, offering a high-yield and scalable pathway. chemrxiv.orgorganic-chemistry.org Key to this methodology is achieving clean monoalkylation products from the reaction between an amine and ethylene sulfate. chemrxiv.org This approach not only simplifies the synthesis but also carries significant environmental and safety benefits over traditional multi-step procedures that may involve metal hydride reductions. chemrxiv.org

Furthermore, photocatalytic methods are emerging as a powerful tool for the synthesis of substituted morpholines. organic-chemistry.org These reactions can proceed under mild conditions and offer unique pathways to complex molecular architectures. The continuous demand for novel therapeutic agents with improved safety and efficacy profiles is a major driver for the development of new morpholine derivatives. e3s-conferences.org

The following table summarizes some modern synthetic approaches for morpholine synthesis:

Methodology Key Features Advantages Reference
Ethylene Sulfate ProtocolOne or two-step, redox-neutralHigh yield, inexpensive reagents, environmentally friendly chemrxiv.orgorganic-chemistry.orgchemrxiv.org
Photocatalytic CouplingUtilizes light to drive reactionsMild conditions, access to diverse structures organic-chemistry.org
Wacker-type Aerobic Oxidative CyclizationPalladium-catalyzedAccess to various heterocycles including morpholines organic-chemistry.org
Tandem Hydroamination and Asymmetric Transfer HydrogenationOne-pot reaction from aminoalkynesEfficient, enantioselective for 3-substituted morpholines organic-chemistry.org

Exploration of New Catalytic Applications in Asymmetric Transformations

Chiral carboxylic acids, such as this compound, are valuable entities in the field of asymmetric catalysis. rsc.org They can serve as chiral ligands or catalysts in a variety of chemical transformations, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. rsc.orgnih.gov

The pyrrolidine (B122466) scaffold, a close structural relative of the morpholine ring system, has been extensively studied in organocatalysis, particularly in proline-catalyzed reactions. unibo.it This provides a strong rationale for exploring the catalytic potential of morpholine-based carboxylic acids. The structural features of this compound, including the defined stereocenter and the presence of both a secondary amine and a carboxylic acid, make it an attractive candidate for a bifunctional catalyst.

Potential applications for this class of compounds as catalysts include:

Asymmetric Aldol (B89426) Reactions: Catalyzing the enantioselective addition of enolates to aldehydes to produce chiral β-hydroxy carbonyl compounds.

Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated systems in a stereocontrolled manner. unibo.it

Mannich Reactions: Enabling the diastereo- and enantioselective synthesis of β-amino carbonyl compounds.

The development of new catalytic systems is a dynamic area of research, with ongoing efforts to discover novel catalysts that are more efficient, selective, and operate under milder conditions. nih.gov The exploration of this compound and its derivatives in this context could lead to the discovery of novel and highly effective asymmetric transformations.

Computational Design of Advanced Morpholine-Based Scaffolds with Tunable Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the in silico design of molecules with specific, tunable properties. nih.gov For morpholine-based scaffolds like this compound, computational methods can predict and refine their structural and electronic properties for various applications.

One powerful approach is the concept of "analog series-based scaffolds" (ASB). nih.govnih.gov This method involves the systematic extraction of core structures from series of known bioactive compounds. nih.gov By analyzing these scaffolds, researchers can identify privileged substructures and design new molecules with a higher probability of biological activity. nih.govnih.gov This approach moves beyond simple single-molecule scaffolds to capture the structural relationships within a series of analogs. nih.gov

For this compound, computational design can be used to:

Optimize Ligand-Receptor Interactions: By modeling the binding of morpholine derivatives to biological targets, such as enzymes or receptors, the scaffold can be modified to enhance binding affinity and selectivity.

Predict Physicochemical Properties: Properties like solubility, membrane permeability, and metabolic stability can be estimated computationally, guiding the design of molecules with better pharmacokinetic profiles. nih.gov

Develop Novel Catalysts: Computational modeling can help in understanding the transition states of catalyzed reactions, allowing for the rational design of more efficient and selective catalysts.

The integration of computational design with synthetic chemistry allows for a more targeted and efficient exploration of chemical space, accelerating the discovery of new functional molecules. researchgate.netmdpi.comresearchgate.net

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The morpholine moiety is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including use as fungicides, insecticides, and therapeutic agents. e3s-conferences.orgacs.org The intersection of synthetic chemistry and chemical biology provides a fertile ground for the investigation of this compound and related structures.

Synthetic chemists can create libraries of diverse morpholine derivatives, systematically varying substituents and stereochemistry. nih.gov These compounds can then be screened by chemical biologists to identify novel biological activities. For instance, morpholine-substituted quinoline (B57606) carboxylic acids have been investigated as potential therapeutic agents. nih.govajchem-a.comfrontiersin.orgresearchgate.net

Key areas of interdisciplinary research include:

Probing Biological Pathways: Specifically designed morpholine derivatives can be used as chemical probes to study and elucidate complex biological processes.

Development of Novel Therapeutics: The morpholine scaffold can be incorporated into new drug candidates to improve their properties. The addition of a morpholine group can enhance solubility, permeability, and target engagement. nih.gov

Agrochemical Discovery: The development of new pesticides and herbicides containing the morpholine fragment is an active area of research, driven by the need for more effective and environmentally benign crop protection agents. acs.org

This synergistic relationship between synthetic chemistry and chemical biology is crucial for translating fundamental chemical discoveries into practical applications that can address challenges in medicine and agriculture.

Q & A

Q. What are the recommended methodologies for synthesizing (S)-4-Benzylmorpholine-2-carboxylic acid with high enantiomeric purity?

To synthesize the (S)-enantiomer, asymmetric catalysis or chiral auxiliary approaches are typically employed. For example, using chiral ligands in palladium-catalyzed cross-coupling reactions can enforce stereochemical control during morpholine ring formation . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity. Key validation steps include chiral HPLC (e.g., using a Chiralpak® AD-H column) and optical rotation measurements. The CAS RNs of related compounds (e.g., 4-Benzylmorpholine-3-carboxylic acid, [1219426-63-7]) suggest similar synthetic pathways .

Q. How can researchers determine the enantiomeric excess (ee) of this compound in reaction mixtures?

Enantiomeric excess is best quantified using chiral analytical techniques:

  • Chiral HPLC : Utilize columns with cellulose- or amylose-based stationary phases (e.g., Daicel® columns) with UV detection at 254 nm.
  • NMR with Chiral Solvating Agents : Add europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to resolve diastereomeric shifts in 1H^1H- or 13C^{13}C-NMR spectra.
  • Polarimetry : Compare observed optical rotation with literature values for the pure enantiomer.
    Impurity profiling using reference standards (e.g., EP-grade carboxylic acid impurities ) ensures accuracy.

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Stability studies indicate that morpholine derivatives with benzyl groups are prone to oxidation; thus, adding antioxidants (e.g., BHT) to stock solutions in aprotic solvents (DMSO or DMF) is advised . Monitor degradation via periodic LC-MS analysis to detect hydrolyzed byproducts (e.g., free morpholine or benzyl alcohol derivatives).

Advanced Research Questions

Q. How should researchers address contradictory data in pharmacological studies involving this compound?

Contradictions in bioactivity (e.g., varying IC50_{50} values across assays) may arise from:

  • Experimental Variability : Standardize assay conditions (pH, temperature, cell lines) using guidelines from pharmacopeial frameworks .
  • Metabolic Instability : Perform stability tests in simulated biological matrices (e.g., liver microsomes) to identify rapid degradation pathways.
  • Longitudinal Analysis : Adopt multi-wave panel designs (e.g., measuring outcomes at T1, T2, and T3) to distinguish short-term efficacy from long-term toxicity, as demonstrated in behavioral studies .

Q. What advanced strategies mitigate racemization during large-scale synthesis of this compound?

Racemization often occurs under high-temperature or acidic/basic conditions. Solutions include:

  • Protecting Group Strategy : Temporarily block the carboxylic acid group with tert-butyl esters, which are stable under reaction conditions and cleaved via mild acidolysis .
  • Flow Chemistry : Continuous flow systems minimize residence time at elevated temperatures, reducing epimerization risks.
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the (R)-enantiomer from a racemic mixture.

Q. How can computational modeling resolve discrepancies in the compound’s binding affinity across molecular targets?

Molecular dynamics (MD) simulations and QSAR models help reconcile conflicting binding

  • Docking Studies : Compare binding poses in crystal structures (e.g., PDB entries) to identify target-specific interactions.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers to explain selectivity.
  • Meta-Analysis : Aggregate data from heterogeneous studies (e.g., varying assay formats) using multivariate regression to isolate confounding variables .

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